Melarsomine dihydrochloride is derived from melarsenoxide, which undergoes chemical modifications to enhance its therapeutic properties. The compound is classified as a trivalent organic arsenic compound, specifically designed for veterinary use against parasitic infections. Its chemical formula is with a molecular weight of approximately 501.34 g/mol .
The synthesis of melarsomine dihydrochloride typically involves the reaction of melarsenoxide with thiol compounds. The procedure can be summarized as follows:
The molecular structure of melarsomine dihydrochloride features a complex arrangement that includes a phenyl ring, triazine moiety, and arsenic-sulfur linkages. Its structural representation can be described using the following identifiers:
The compound exhibits significant polar characteristics due to its multiple functional groups.
Melarsomine dihydrochloride participates in various chemical reactions relevant to its pharmacological activity:
Melarsomine exerts its therapeutic effects primarily through the inhibition of cellular processes in target organisms:
Studies have demonstrated that melarsomine can significantly reduce cell viability in canine osteosarcoma cells, indicating potential antitumor properties beyond its primary use .
Melarsomine dihydrochloride possesses several notable physical and chemical properties:
These properties are crucial for determining formulation strategies in clinical settings.
Melarsomine dihydrochloride is primarily used in veterinary medicine for treating heartworm infections in dogs. Its applications extend beyond parasitology:
Melarsomine dihydrochloride emerged in the mid-1990s as a therapeutic breakthrough in veterinary parasitology, replacing the highly toxic thiacetarsamide sodium (Caparsolate) which carried risks of severe phlebitis and tissue necrosis. Approved by the FDA in 1995 under the trade name Immiticide®, it remains the only arsenical anthelmintic commercially available in the U.S. for adult Dirofilaria immitis (heartworm) elimination in dogs [1] [5]. Pharmacologically, it is classified as a trivalent organoarsenical compound with selective macrofilaricidal activity. Its development marked a pivotal shift from intravenous to intramuscular administration, significantly improving the safety profile of heartworm adulticides despite maintaining a narrow therapeutic index [6] [9].
Table 1: Key Historical Milestones of Melarsomine Dihydrochloride
Year | Development Milestone | Significance |
---|---|---|
Pre-1995 | Thiacetarsamide use | IV administration with high toxicity risks |
1995 | FDA approval of melarsomine (Immiticide®) | First IM-administered arsenical adulticide |
2010s | Introduction of Diroban® (generic melarsomine) | Increased accessibility of treatment |
Present | Sole FDA-approved adulticide | Remains standard of care per AHS guidelines |
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9